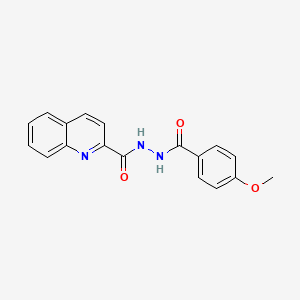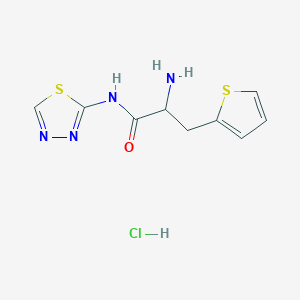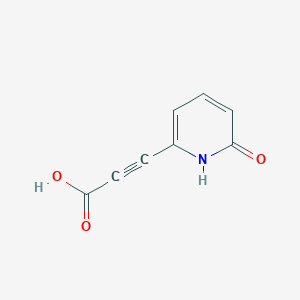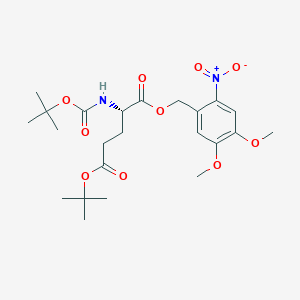
5-(tert-butyl) 1-(4,5-dimethoxy-2-nitrobenzyl) (tert-butoxycarbonyl)-L-glutamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(tert-butyl) 1-(4,5-dimethoxy-2-nitrobenzyl) (tert-butoxycarbonyl)-L-glutamate is a complex organic compound that features a combination of functional groups, including tert-butyl, dimethoxy, nitrobenzyl, and tert-butoxycarbonyl moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-butyl) 1-(4,5-dimethoxy-2-nitrobenzyl) (tert-butoxycarbonyl)-L-glutamate typically involves multiple steps, starting from readily available starting materials. The general synthetic route may include:
Protection of the Glutamate: The L-glutamate is first protected using tert-butoxycarbonyl (Boc) groups to prevent unwanted reactions at the amino and carboxyl groups.
Introduction of the Nitrobenzyl Group: The protected glutamate is then reacted with 4,5-dimethoxy-2-nitrobenzyl chloride under basic conditions to introduce the nitrobenzyl group.
Addition of the tert-Butyl Group: Finally, the tert-butyl group is introduced through a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
5-(tert-butyl) 1-(4,5-dimethoxy-2-nitrobenzyl) (tert-butoxycarbonyl)-L-glutamate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas and a palladium catalyst.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-(tert-butyl) 1-(4,5-dimethoxy-2-nitrobenzyl) (tert-butoxycarbonyl)-L-glutamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a protecting group in peptide synthesis.
Biology: Studied for its potential role in modulating biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic applications, including as a prodrug or in drug delivery systems.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-(tert-butyl) 1-(4,5-dimethoxy-2-nitrobenzyl) (tert-butoxycarbonyl)-L-glutamate involves its interaction with specific molecular targets and pathways. The nitrobenzyl group can undergo photolysis to release active intermediates, which can then interact with biological targets. The tert-butoxycarbonyl group serves as a protecting group, which can be removed under acidic conditions to reveal the active amino acid.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-tert-Butoxycarbonyl-L-glutamate: Similar in structure but lacks the nitrobenzyl and dimethoxy groups.
4,5-Dimethoxy-2-nitrobenzyl chloride: Contains the nitrobenzyl and dimethoxy groups but lacks the glutamate moiety.
tert-Butyl L-glutamate: Similar in structure but lacks the nitrobenzyl and dimethoxy groups.
Uniqueness
5-(tert-butyl) 1-(4,5-dimethoxy-2-nitrobenzyl) (tert-butoxycarbonyl)-L-glutamate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential applications in various fields. The presence of the nitrobenzyl group allows for photolytic activation, while the tert-butoxycarbonyl group provides protection during synthesis.
Propriétés
Formule moléculaire |
C23H34N2O10 |
|---|---|
Poids moléculaire |
498.5 g/mol |
Nom IUPAC |
5-O-tert-butyl 1-O-[(4,5-dimethoxy-2-nitrophenyl)methyl] (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate |
InChI |
InChI=1S/C23H34N2O10/c1-22(2,3)34-19(26)10-9-15(24-21(28)35-23(4,5)6)20(27)33-13-14-11-17(31-7)18(32-8)12-16(14)25(29)30/h11-12,15H,9-10,13H2,1-8H3,(H,24,28)/t15-/m0/s1 |
Clé InChI |
BRGZXEKVHOYUEL-HNNXBMFYSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)CC[C@@H](C(=O)OCC1=CC(=C(C=C1[N+](=O)[O-])OC)OC)NC(=O)OC(C)(C)C |
SMILES canonique |
CC(C)(C)OC(=O)CCC(C(=O)OCC1=CC(=C(C=C1[N+](=O)[O-])OC)OC)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B14018288.png)
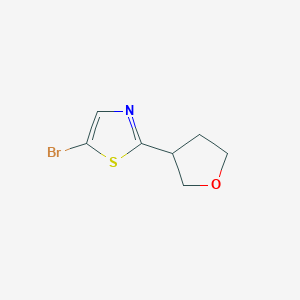
![2-((2-[(3-Chlorobenzoyl)oxy]ethyl)sulfonyl)pyridinium-1-olate](/img/structure/B14018298.png)

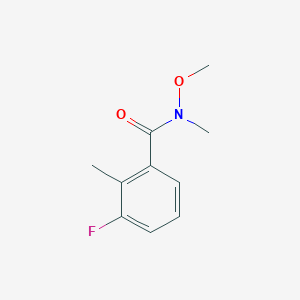
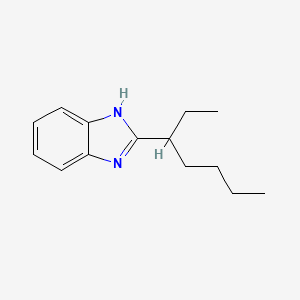
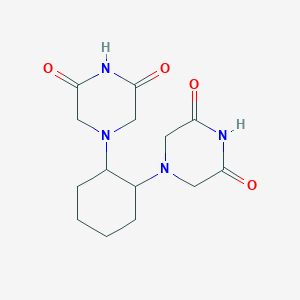
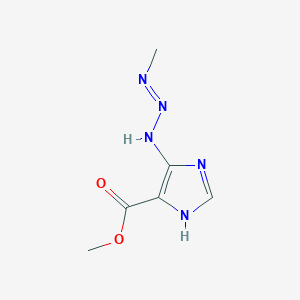
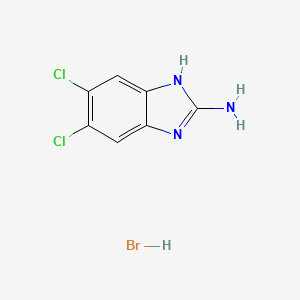
![7-Methyl-3-(4-methylphenyl)-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B14018346.png)
